![molecular formula C18H17NO4 B12321951 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine](/img/structure/B12321951.png)
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine involves several steps. One of the methods includes photolytic synthesis, which was reported by M. S. Premila et al. in 1975 . The compound can be crystallized as needles from alcohol, with a melting point of 211°C . It is soluble in acetone, alcohol, benzene, and chloroform, but moderately soluble in ether and practically insoluble in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited applications
Chemical Reactions Analysis
Types of Reactions
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine exhibits several pharmacological activities:
- Vasodilatory Effects : The compound has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production. This mechanism is crucial for vascular dilation and improved blood flow, especially in ischemic tissues .
- Neuroprotective Properties : Research indicates that this compound may protect against ischemia-induced neuronal damage. It has been associated with reduced infarct sizes in animal models of stroke, suggesting its potential utility in treating cerebrovascular diseases .
Case Study 1: Ischemic Heart Disease
In a study involving rat models subjected to induced myocardial ischemia, administration of this compound resulted in a significant reduction in infarct size compared to control groups. Specifically, the compound reduced infarct sizes from approximately 58% to 34% of the area at risk when administered intravenously at therapeutic doses .
Case Study 2: Cerebral Ischemia
Another study focused on cerebral ischemia demonstrated that this compound could effectively decrease the volume of ischemic lesions in rats. The data indicated that treatment with this compound led to improved outcomes in terms of both behavioral recovery and histological preservation of brain tissue following ischemic insult .
Comparative Data Table
Parameter | Control Group | Treatment Group (Compound) |
---|---|---|
Infarct Size (Myocardial) | 58% | 34% |
Ischemic Lesion Volume (Cerebral) | Significant Volume | Reduced Volume |
eNOS Activity | Reduced | Preserved |
Behavioral Recovery Score | Low | High |
Mechanism of Action
The mechanism of action of 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine involves its interaction with molecular targets such as topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
- Harmalol
- Ferrous Fumarate
- Potassium Hexafluorozirconate (IV)
- Germanium Tetrafluoride
- 1H-Purine
- Carminic Acid
- Nalbuphine
- Cetuximab
- Cupric Formate
- Fluvalinate
- Antimony Thioglycollamide
- Zineb
- Halopredone Acetate
- Ferrous Lactate
- Fibrin
- Balsam Gurjun
Uniqueness
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine is unique due to its specific combination of functional groups and its role as a topoisomerase inhibitor. This sets it apart from other similar compounds, which may not exhibit the same range of biological activities or possess the same structural features .
Biological Activity
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine is an aporphine alkaloid recognized for its significant biological activities. This compound has been isolated from various plant species and has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against a variety of pathogens, demonstrating effectiveness in inhibiting bacterial growth. This antimicrobial action is attributed to its ability to disrupt cellular processes within microbial organisms, making it a candidate for further study in the development of new antibiotics.
Cytotoxic Effects
The compound has also shown cytotoxic properties , particularly against cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by intercalating with DNA and inhibiting topoisomerase enzymes. This mechanism disrupts DNA replication and transcription, leading to cell cycle arrest and eventual cell death .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | DNA intercalation, topoisomerase inhibition |
MCF-7 (Breast) | 20 | Apoptosis induction |
A549 (Lung) | 18 | Cell cycle arrest |
Vascular Health
The compound is also being investigated for its potential in vascular health applications. It has been noted for its ability to preserve vascular endothelial function, which is crucial in preventing ischemic diseases. This activity is particularly relevant given the high prevalence of cardiovascular disorders globally .
Study on Antimicrobial Activity
In a recent study, the antimicrobial activity of this compound was tested against several strains of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 16 µg/mL. The study concluded that this compound could be a valuable lead in developing new antimicrobial agents.
Cancer Research
In another research study focusing on cancer treatment, this compound was tested on various cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent due to its unique mechanism involving DNA interaction and apoptosis induction .
Properties
IUPAC Name |
17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJUHRAQPIBWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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